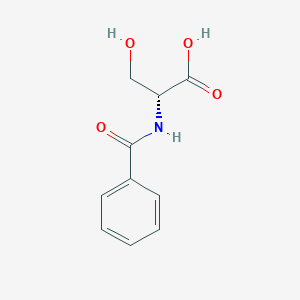

N-Benzoyl-D-serine

Description

N-Benzoyl-D-serine (CAS 86808-09-5, C₁₀H₁₁NO₄) is a synthetic chiral amino acid derivative where the benzoyl group is attached to the α-amino group of D-serine. This modification enhances its stability and alters its physicochemical properties, making it valuable in peptide synthesis, medicinal chemistry, and biochemical research.

Properties

CAS No. |

86808-09-5 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

(2R)-2-benzamido-3-hydroxypropanoic acid |

InChI |

InChI=1S/C10H11NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,13)(H,14,15)/t8-/m1/s1 |

InChI Key |

MWCDMTCWMZHVAQ-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@H](CO)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl-D-serine can be synthesized through several methods. One common approach involves the protection of the amino group of D-serine, followed by benzoylation. The process typically includes the following steps:

- **Benz

Protection of the Amino Group: The amino group of D-serine is protected using a suitable protecting group, such as tert-butoxycarbonyl (Boc).

Comparison with Similar Compounds

Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | 86808-09-5 | C₁₀H₁₁NO₄ | 209.2 | Benzoyl, hydroxyl (-OH) |

| N-Benzoyl-D-threonine | 906324-06-9 | C₁₁H₁₃NO₄ | 223.2 | Benzoyl, hydroxyl, methyl (-CH₃) |

| N-Benzoyl-D-tryptophan | 55629-71-5 | C₁₈H₁₆N₂O₃ | 308.3 | Benzoyl, indole ring |

| N-Benzoyl-D-tyrosine | 64896-36-2 | C₁₆H₁₅NO₄ | 285.3 | Benzoyl, phenolic hydroxyl (-C₆H₄OH) |

| N-Benzoyl-D-valine | 37002-52-1 | C₁₂H₁₅NO₃ | 221.3 | Benzoyl, branched isopropyl chain |

| N-Benzoyl-D-asparaginol | NA | C₁₁H₁₄N₂O₃ | 222.2 | Benzoyl, amide (-CONH₂) |

Key Observations :

- Steric Effects : N-Benzoyl-D-valine has a bulkier isopropyl group compared to the hydroxyl-bearing serine, likely reducing solubility in polar solvents .

- Reactivity: The hydroxyl group in this compound and N-Benzoyl-D-threonine allows for hydrogen bonding or phosphorylation, which is absent in non-hydroxylated analogs like N-Benzoyl-D-valine .

Analytical and Pharmacological Considerations

Analytical Methods

- Chromatography: Reverse-phase HPLC and thin-layer chromatography (TLC) are standard methods for purity assessment of benzoylated amino acids. For example, N-Benzoyl-L-arginine-4-nitroanilide hydrochloride is analyzed using TLC with a mobile phase of methanol:water (70:30) .

- Spectroscopy : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming molecular weights and structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.